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Introduction

Leniolisib (marketed as Joenja) is a first-in-class, selective phosphoinositide 3-kinase delta (PI3KS$)
inhibitor approved for the treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS) [1]
[2]. As a small molecule drug (C21H25F3N602), ensuring its purity is paramount for patient safety and
therapeutic efficacy [1]. Impurity profiling is a critical component of pharmaceutical development, required
to identify, quantify, and control any component that is not the active pharmaceutical ingredient (API) or an
excipient [3]. These impurities, which can arise from synthesis, degradation, or during storage, have the

potential to compromise product quality and safety [4].

This document provides detailed application notes and protocols for the characterization of impurities in
leniolisib using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a
powerful analytical technique that combines the superior separation capabilities of liquid chromatography
with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and identifying
trace-level impurities in complex matrices [5] [6]. The protocols herein are designed to meet rigorous
International Council for Harmonisation (ICH) guidelines [7] [3], providing a framework for researchers

and drug development professionals to ensure the safety and quality of leniolisib.
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Leniolisib and Impurity Profiling: An Overview

Leniolisib: Physicochemical and Pharmacological Profile

Leniolisib is a potent, selective inhibitor that targets the overactive PI3K§ signaling pathway in APDS
patients [1] [8]. The table below summarizes its key physicochemical properties, which are critical for

developing analytical methods [1] [8].

Table 1: Physicochemical Properties of Leniolisib

Property Value/Description

Chemical Formula C21H25F3N602

Molecular Weight 450.466 g/mol (free base)

Mechanism of Action Selective PI3Kd inhibitor

Solubility pH-dependent; decreases with increasing pH
LogD (pH 7.4) 3.1

Rule of 5 Violations 0

The drug's metabolism is primarily mediated by the CYP3A4 enzyme, and it is 94.5% bound to plasma
proteins. Its bi-exponential plasma decay profile indicates distribution into peripheral tissues [1].
Understanding these properties is essential for predicting degradation pathways and potential impurity

formation.

Sources and Classification of Impurities

In pharmaceuticals, impurities are classified as follows [3]:

¢ Organic Impurities: These may include starting materials, synthetic intermediates, by-products, and
degradation products formed during storage or under stress conditions (e.g., hydrolysis, oxidation).
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¢ Inorganic Impurities: These often stem from catalysts, reagents, heavy metals, or salts used in the
manufacturing process.
¢ Residual Solvents: Volatile organic chemicals used in the synthesis of the drug substance or

excipients.

For leniolisib, a key concern is the formation of nitrosamine impurities, which are probable human
carcinogens and have been the cause of major drug recalls [4] [3]. A proactive impurity control strategy is,

therefore, not just a regulatory requirement but a critical patient safety measure.

Analytical Strategy for Impurity Profiling

A comprehensive impurity profiling workflow for lenielisib involves multiple stages, from sample

preparation to data analysis, as outlined in the following diagram.
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Diagram 1: Impurity Profiling Workflow for LC-MS/MS. The process flows from sample preparation through

separation, analysis, and final reporting, with common sample preparation techniques listed.

Detailed Experimental Protocols

Sample Preparation Techniques
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Effective sample preparation is crucial for removing matrix interferences and concentrating target analytes,

thereby enhancing sensitivity and instrument longevity [6]. The choice of method depends on the required

selectivity, sensitivity, and sample throughput.

Table 2: Comparison of LC-MS/MS Sample Preparation Methods

Relative
Method Principle Best For Matrix
Depletion
Protein Using organic solvents to denature  High-protein matrices Least
Precipitation and precipitate proteins (serum, plasma); fast and
(PPT) simple workflows
Solid-Phase Selective binding of analyte to a Concentrating analytes; More
Extraction (SPE) stationary phase, followed by high selectivity and clean-
elution up
Supported Liquid  Partitioning of analyte from Non-polar analytes; offers More
Extraction (SLE) agueous sample into organic consistency and good
solvent on a diatomaceous earth recovery
support
Liquid-Liquid Partitioning of analyte between Well-established; good for  More

Extraction (LLE)

immiscible aqueous and organic
solvents

concentrating analytes

Recommended Protocol for Leniolisib Solid-Phase Extraction (SPE):

e Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/3 mL) sequentially with 3 mL of
methanol and 3 mL of purified water.
¢ Loading: Load 1 mL of the prepared leniolisib sample (e.g., in a water-miscible solvent) onto the
cartridge at a flow rate of 1-2 mL/min.
e Washing: Wash the cartridge with 3 mL of a mild aqueous solution (e.g., 5% methanol in water) to

remove weakly retained matrix components.
o Elution: Elute the leniolisib and its impurities using 2-3 mL of a stronger solvent, such as
acetonitrile:methanol (80:20 v/v).
¢ Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the dried residue in 200 pL of a 50:50 methanol:water solution containing 0.1% formic
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acid, vortex mix, and transfer to an autosampler vial for LC-MS/MS analysis [5] [6].

LC-MS/MS Instrumentation and Conditions

Chromatographic Separation:

e System: UHPLC system equipped with a binary or quaternary pump.
e Column: Cortecs C18+, 100 mm x 2.1 mm, 1.6 um (or equivalent core-shell technology column) for
high-efficiency separation [5].
e Mobile Phase A: 0.1% Formic acid in water.
e Mobile Phase B: 0.1% Formic acid in acetonitrile.
e Gradient Program:
0-2 min: 5% B
2-15 min: 5% B to 95% B (linear gradient)
o 15-18 min: Hold at 95% B
o 18-20 min: Re-equilibrate to 5% B
¢ Flow Rate: 0.3 mL/min
e Column Temperature: 40 °C
¢ Injection Volume: 5 pL

[¢]

[e]

Mass Spectrometric Detection:

e System: Triple quadrupole (QgQ) mass spectrometer with electrospray ionization (ESI).

¢ lonization Mode: Positive ESI (+ve).

e Source Parameters:

Capillary Voltage: 3.0 kV

Desolvation Temperature: 350 °C

Source Temperature: 150 °C

Desolvation Gas Flow: 800 L/hr

e Data Acquisition: Multiple Reaction Monitoring (MRM). The instrument is tuned to monitor specific

o

(e]

[¢]

[e]

precursor ion — product ion transitions for leniolisib and its known impurities. This provides high
specificity and sensitivity for quantitative analysis.

Method Validation Protocol

All analytical methods used for release testing must be validated per ICH guidelines to ensure they are
suitable for their intended purpose [7]. The following table outlines the key validation characteristics and

typical acceptance criteria for a quantitative impurity method.
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Table 3: Analytical Method Validation Characteristics and Criteria

Validation
Characteristic

Protocol Description

Acceptance Criteria

Accuracy
(Recovery)

Precision

(Repeatability)

Intermediate
Precision

Specificity

Linearity & Range

Quantitation Limit

(QL)

Spiking known concentrations of impurities into the
drug matrix (n=6) at three levels (QL, 100%, 120% of
specification).

Analysis of six independent preparations at 100% of
the specification level.

Performing the repeatability study on a different day,
with a different analyst and instrument.

Demonstrating resolution of impurities from each other
and the main peak, and no interference from blank.

Analyzing impurity standards at a minimum of 5
concentrations from the QL to 120% of the
specification.

Determining the lowest concentration that can be
qguantified with acceptable accuracy and precision (S/N
~10:1).

Mean recovery
between 85-115%

RSD < 10%

RSD < 15% (combined
variability)

Baseline resolution (R
> 2.0)

Correlation coefficient

(r?) > 0.995

Accuracy 80-120%,
Precision RSD < 15%

Regulatory and Compliance Considerations

Adherence to regulatory standards is mandatory. The ICH Q3A(R2) and Q3B(R2) guidelines provide
thresholds for reporting, identifying, and qualifying impurities in new drug substances and products [3]. For
a drug with a maximum daily dose of less than 2 grams/day, the reporting threshold is 0.05%, the
identification threshold is 0.10% or 1.0 mg per day (whichever is lower), and the qualification threshold is

0.15% or 1.0 mg per day (whichever is lower) [3].

Furthermore, specific guidance on nitrosamine impurities requires sensitive and selective methods capable

of detecting these potent carcinogens at parts-per-billion (ppb) levels [4]. A robust quality control laboratory
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must operate under Good Manufacturing Practices (GMP) with fully validated methods and complete data

integrity [7] [3].

Conclusion

The detailed LC-MS/MS protocols outlined in this document provide a scientifically sound and regulatory-
compliant framework for the comprehensive characterization of impurities in leniolisib. By leveraging
advanced sample preparation techniques like SPE, high-resolution UHPLC separation, and selective MS/MS
detection, developers can ensure the safety, efficacy, and quality of this critical therapy for APDS patients. A
proactive impurity profiling strategy, integrated from early development through commercial manufacturing,

is indispensable for successful regulatory submissions and for protecting patient health.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b196992#Ic-ms-ms-characterization-leniolisib-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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